1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
The compound with the chemical structure “1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is a fluorinated organic molecule. This compound is characterized by the presence of a trifluoromethyl group (C(F)(F)F) and a formamide group (C(N)=O) attached to a pyridine ring. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” typically involves the introduction of the trifluoromethyl group and the formamide group onto a pyridine ring. One common method is the nucleophilic substitution reaction, where a suitable pyridine derivative is reacted with a trifluoromethylating agent under controlled conditions. The formamide group can be introduced through a formylation reaction using formic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the formamide group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, “1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
The compound’s fluorinated nature makes it useful in biological studies, particularly in the design of fluorinated drugs and bioactive molecules. Fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceuticals.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to influence the pharmacokinetics and pharmacodynamics of drugs, making it a key feature in drug design.
Industry
In the industrial sector, “this compound” is used in the production of specialty chemicals and materials. Its unique properties are leveraged in the development of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of “1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, influencing the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the formamide group.
Formylpyridine: Contains the formamide group but lacks the trifluoromethyl group.
Fluorinated Aromatics: Compounds with similar fluorinated groups but different aromatic backbones.
Uniqueness
“1-ethyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide” is unique due to the simultaneous presence of both the trifluoromethyl and formamide groups on the pyridine ring. This combination imparts distinct chemical reactivity and physical properties, making it a versatile compound in various applications.
Properties
IUPAC Name |
1-ethyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O/c1-2-13-3-4(6(11)14)5(12-13)7(8,9)10/h3H,2H2,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUGFBPNAJHGZLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(F)(F)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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